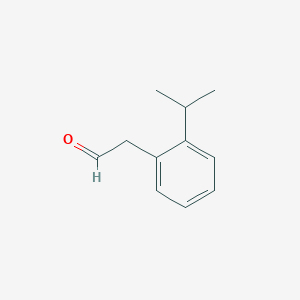

2-(2-Propan-2-ylphenyl)acetaldehyde

Descripción

Propiedades

Fórmula molecular |

C11H14O |

|---|---|

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

2-(2-propan-2-ylphenyl)acetaldehyde |

InChI |

InChI=1S/C11H14O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,8-9H,7H2,1-2H3 |

Clave InChI |

CGDFQBIWWHKHCN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC=CC=C1CC=O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Oxidation of 2-(2-Propan-2-ylphenyl)ethanol

One common synthetic pathway involves the oxidation of the corresponding benzylic alcohol, 2-(2-Propan-2-ylphenyl)ethanol, to the aldehyde. This method typically uses mild oxidizing agents to avoid further oxidation to the carboxylic acid.

- Oxidizing Agents Used : Dess–Martin periodinane, pyridinium chlorochromate (PCC), or Swern oxidation reagents.

- Reaction Conditions : Generally performed in dichloromethane (CH2Cl2) at low temperatures (0–25°C) under inert atmosphere (N2) to prevent side reactions.

- Yields : Reported yields range from 75% to 85% depending on the oxidant and reaction time.

| Starting Material | Oxidizing Agent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-(2-Propan-2-ylphenyl)ethanol | Dess–Martin periodinane | CH2Cl2 | 0–25°C | 2 h | 2-(2-Propan-2-ylphenyl)acetaldehyde | 85% |

This approach benefits from the selectivity of Dess–Martin periodinane, which efficiently oxidizes primary alcohols to aldehydes without overoxidation.

Synthesis via Formylation of 2-(2-Propan-2-ylphenyl)acetic Acid Derivatives

Another route involves the formylation of 2-(2-Propan-2-ylphenyl)acetic acid or its derivatives, often through reduction or direct formylation.

- Key Steps :

- Preparation of 2-(2-Propan-2-ylphenyl)acetic acid by Friedel-Crafts acylation or related methods.

- Reduction or partial reduction to the aldehyde using selective reagents like DIBAL-H (diisobutylaluminum hydride).

- Advantages : High regioselectivity, scalable for industrial applications.

- Limitations : Requires careful control to avoid over-reduction to alcohol.

Solid-Phase Synthesis Approach

According to patent literature, solid-phase synthesis methods have been developed for aldehyde compounds, including substituted phenylacetaldehydes. This method involves immobilizing intermediates on solid supports, enabling efficient purification and reaction control.

- Process Highlights :

- Attachment of precursor molecules to resin beads.

- Sequential chemical transformations including oxidation steps.

- Cleavage from resin to yield aldehyde products.

- Benefits : High purity, automation potential, reduced solvent use.

- Patent Reference : US6710208B2 describes such processes for aldehyde synthesis, which may be adapted for 2-(2-Propan-2-ylphenyl)acetaldehyde.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | Dichloromethane, THF, or ethyl acetate | Influences reaction rate and product purity |

| Temperature | 0–25°C for oxidation reactions | Lower temps reduce side reactions |

| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation or degradation |

| Catalyst/Agent Load | 1.0–1.2 equivalents of oxidant | Ensures complete conversion |

| Reaction Time | 1–3 hours | Longer times may lead to overoxidation |

Optimization of these parameters is critical to maximize yield and purity of the aldehyde.

Analytical Characterization

The synthesized 2-(2-Propan-2-ylphenyl)acetaldehyde is typically characterized by:

- Infrared Spectroscopy (IR) : Characteristic aldehyde C=O stretch near 1728 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) :

- $$^{1}H$$ NMR shows aldehyde proton as a singlet near 9.6–9.7 ppm.

- Aromatic protons appear in 7.0–7.6 ppm range.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (~178 g/mol).

- Chromatography : Purification by silica gel column chromatography using ethyl acetate/hexane mixtures.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Oxidation of 2-(2-Propan-2-ylphenyl)ethanol | Dess–Martin periodinane, CH2Cl2, 0–25°C | Mild, selective oxidation | Requires prior alcohol synthesis | 75–85% |

| Formylation of 2-(2-Propan-2-ylphenyl)acetic acid | Friedel-Crafts acylation + DIBAL-H | Scalable, regioselective | Multi-step, sensitive to over-reduction | 70–80% |

| Solid-phase synthesis (patent method) | Resin-bound intermediates, oxidation | High purity, automation potential | Requires specialized equipment | Not specified |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 2-(2-Propan-2-ylphenyl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this aldehyde can yield the corresponding alcohol, 2-(2-Propan-2-ylphenyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.

Condensation Reactions: It can undergo condensation reactions with amines to form imines or with alcohols to form acetals.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Aluminum chloride (for Friedel-Crafts acylation), acid catalysts (for condensation reactions).

Major Products

Oxidation: 2-(2-Propan-2-ylphenyl)acetic acid.

Reduction: 2-(2-Propan-2-ylphenyl)ethanol.

Nucleophilic Addition: Secondary alcohols.

Condensation: Imines and acetals.

Aplicaciones Científicas De Investigación

2-(2-Propan-2-ylphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Propan-2-ylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

- Cyclohexylidene acetaldehydes (e.g., (Z)-DMCHA): Used as beetle pheromones due to their stereospecificity and volatility .

- Chlorophenyl acetaldehydes (e.g., 2-(2-chlorophenyl)acetaldehyde): Differ in substituent electronegativity, affecting boiling points and chromatographic behavior .

- Hydroxyphenyl acetaldehydes (e.g., 4-hydroxyphenylacetaldehyde): Polar hydroxyl groups enhance water solubility and hydrogen bonding .

Table 1: Comparative Properties of Selected Acetaldehyde Derivatives

Physicochemical Properties

- Volatility and Boiling Points :

Substituents significantly influence volatility. For example, 2-(2-chlorophenyl)acetaldehyde exhibits a lower boiling point than its 3- and 4-chloro isomers due to reduced molecular symmetry . The isopropyl group in 2-(2-Propan-2-ylphenyl)acetaldehyde likely increases its boiling point compared to halogenated analogs due to greater molecular weight and steric hindrance. - Solubility: Polar groups (e.g., -OH in 4-hydroxyphenylacetaldehyde) enhance water solubility, whereas nonpolar groups (e.g., isopropyl) favor organic solvents .

Actividad Biológica

2-(2-Propan-2-ylphenyl)acetaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₄O

- Molecular Weight : 178.23 g/mol

- CAS Number : 21115284

Biological Activities

Research indicates that 2-(2-Propan-2-ylphenyl)acetaldehyde exhibits several biological activities, primarily including:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its application in developing antimicrobial agents.

- Anti-inflammatory Properties : Preliminary studies indicate that it may reduce inflammation, which is critical in treating various inflammatory diseases.

- Antioxidant Activity : The compound's ability to scavenge free radicals has been noted, contributing to its potential role in preventing oxidative stress-related conditions .

The biological activity of 2-(2-Propan-2-ylphenyl)acetaldehyde can be attributed to its molecular structure, particularly the aldehyde group. This functional group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including:

- Modulation of enzyme activity

- Influence on cellular oxidative stress pathways

- Interaction with cellular receptors involved in inflammation and microbial resistance .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of 2-(2-Propan-2-ylphenyl)acetaldehyde against several bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In vitro studies have demonstrated that 2-(2-Propan-2-ylphenyl)acetaldehyde can inhibit the production of pro-inflammatory cytokines in human immune cells. This suggests a mechanism by which the compound could be beneficial in treating chronic inflammatory conditions.

Antioxidant Activity Assessment

The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The effective concentration (EC50) required to inhibit 50% of free radicals was determined:

| Sample | EC50 (µg/mL) |

|---|---|

| 2-(2-Propan-2-ylphenyl)acetaldehyde | 45 |

| Butylated hydroxytoluene (BHT) | 30 |

These results indicate that while 2-(2-Propan-2-ylphenyl)acetaldehyde possesses antioxidant properties, it is less potent than established antioxidants like BHT.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.